molecular formula C13H20BNO3 B8065066 2-Methoxy-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Methoxy-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B8065066
M. Wt: 249.12 g/mol
InChI Key: CSTSNPMFFHPFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound featuring a pyridine core substituted with a methoxy group at position 2, a methyl group at position 6, and a pinacol boronate ester at position 2. Its molecular formula is C₁₃H₂₀BNO₃, with a molecular weight of 249.11 g/mol . The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key transformation in medicinal chemistry and materials science .

Key physical properties (inferred from analogs):

  • Boiling Point: ~329°C (similar to 2-methoxy-6-boronate pyridine analogs)
  • Density: ~1.07 g/cm³
  • Hazards: Likely includes skin/eye irritation (H315-H319-H335) based on related compounds .

Properties

IUPAC Name

2-methoxy-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-9-7-8-10(11(15-9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTSNPMFFHPFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 3-Hydroxy-6-methylpyridine

A patent (CN115947682A) outlines a four-step process:

  • Bromination : 3-Hydroxy-6-methylpyridine reacts with brominating agents (e.g., pyridine tribromide) in pyridine at 10–100°C to yield 2-bromo-3-hydroxy-6-methylpyridine.

  • Second Bromination : Treatment with POBr₃ or PBr₃ at 20–150°C produces 2,3-dibromo-6-methylpyridine.

  • Methoxylation : Reaction with sodium methoxide replaces the 2-bromo group with methoxy, forming 3-bromo-2-methoxy-6-methylpyridine.

  • Demethylation : Acid hydrolysis removes the methyl group, but this step is omitted for boronic ester synthesis.

Alternative Precursor Synthesis

3-Bromo-2-methoxy-4-methylpyridine (CAS 717843-51-1) is also used, as reported in multiple borylation protocols.

Palladium-Catalyzed Borylation

The core synthesis involves coupling the brominated precursor with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.

Standard Reaction Conditions

ParameterDetails
Catalyst PdCl₂(dppf) (1–5 mol%) or Pd(dppf)Cl₂
Base Potassium acetate (KOAc, 3–5 equiv)
Solvent DMF or 1,4-dioxane
Temperature 90–100°C
Duration 1.5–24 hours
Atmosphere Inert (argon/nitrogen)

Example Protocol :

  • Combine 3-bromo-2-methoxy-6-methylpyridine (1.96 mmol), B₂pin₂ (2.35 mmol), Pd(dppf)Cl₂ (0.20 mmol), and KOAc (3.92 mmol) in 15 mL 1,4-dioxane.

  • Stir at 95°C for 4 hours.

  • Purify via silica gel chromatography (petroleum ether/ethyl acetate, 4:1) to isolate the product as a colorless oil (51% yield).

Solvent and Catalyst Optimization

  • DMF vs. Dioxane : DMF achieves similar yields (51%) but requires higher temperatures (100°C) and longer reaction times (overnight).

  • Catalyst Loading : Increasing Pd(dppf)Cl₂ from 5 mol% to 10 mol% improves conversion in stubborn reactions.

Yield and Purity Data

EntryPrecursorSolventCatalystTime (h)Yield (%)Purity (%)Source
13-Bromo-2-methoxy-6-methylpyridineDioxanePd(dppf)Cl₂451>98
23-Bromo-2-methoxy-4-methylpyridineDMFPdCl₂(dppf)245195
33-Bromo-2-methoxy-6-methylpyridineDMFPdCl₂(dppf)184990

Mechanistic Insights

The reaction proceeds via oxidative addition of the Pd⁰ catalyst into the C–Br bond, followed by transmetallation with B₂pin₂ and reductive elimination to form the C–B bond. Key factors influencing efficiency:

  • Electron-Donating Groups : Methoxy and methyl groups enhance reactivity by stabilizing the Pd intermediate.

  • Steric Effects : Bulky substituents at the 6-position may slow transmetallation, necessitating higher catalyst loadings.

Purification and Characterization

  • Chromatography : Silica gel with ethyl acetate/cyclohexane (10–20%) effectively removes unreacted diboron and palladium residues.

  • Spectroscopic Data :

    • ¹H NMR (300 MHz, CDCl₃): δ 8.00 (d, J = 5.3 Hz, 1H), 6.65 (d, J = 5.3 Hz, 1H), 3.89 (s, 3H), 2.33 (s, 3H), 1.40 (s, 12H).

    • LCMS : [M+H]⁺ = 249.3.

Industrial Scalability Challenges

  • Cost : Pd catalysts and B₂pin₂ are expensive; ligand recycling or cheaper alternatives (e.g., Ni-based systems) are under exploration.

  • Byproducts : Protodeborylation (<5%) occurs at temperatures >100°C, requiring strict temperature control.

Alternative Methods

Direct Borylation of Pyridines

Iridium-catalyzed C–H borylation has been attempted but suffers from regioselectivity issues with methoxy-substituted pyridines.

Microwave-Assisted Synthesis

Reduces reaction time to 1 hour but risks decomposition due to rapid heating .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

    Bases: Potassium acetate, sodium carbonate

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling

    Boronic Acids: Formed via oxidation of the boronic ester

    Substituted Pyridines: Formed via nucleophilic substitution reactions

Scientific Research Applications

Organic Synthesis

  • Cross-Coupling Reactions : The boron moiety facilitates Suzuki-Miyaura coupling reactions, which are vital for forming carbon-carbon bonds. This makes the compound useful in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Building Block for Complex Molecules : It serves as a versatile building block in the synthesis of heterocycles and other functionalized compounds.

Medicinal Chemistry

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit potential anticancer properties. Studies have shown that modifications to the pyridine ring can enhance biological activity against cancer cell lines.
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Material Science

  • Polymer Chemistry : The compound can be utilized in the development of new materials through polymerization processes. Its boron content allows for unique properties in polymer networks.
  • Sensors : Due to its electronic properties, it may find applications in sensor technology, particularly in detecting environmental pollutants.

Case Studies

StudyFocusFindings
Anticancer ActivityA derivative of this compound showed significant inhibition of proliferation in breast cancer cell lines (MCF-7).
NeuroprotectionA study demonstrated that modifications to the pyridine ring improved neuroprotective effects in models of Alzheimer's disease.
Material DevelopmentResearchers synthesized a polymer using this compound that exhibited enhanced mechanical properties compared to traditional materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily based on its ability to form stable complexes with various biomolecules and ions. The boronic ester moiety can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and fluorescent probes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound is compared to structurally related pyridinyl boronate esters below, focusing on substituent effects, reactivity, and applications.

Substituent Position and Electronic Effects

Compound Name Substituents Boronate Position Key Structural Differences Electronic Impact
Target Compound 2-OCH₃, 6-CH₃ 3 Balanced electron donation from OCH₃ and CH₃ Moderate activation for cross-coupling
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-OCH₃, 6-H 6 Boronate at 6-position; no methyl at 6 Increased steric hindrance at 6-position
2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-OCH₃, 6-OCH₃ 3 Dual electron-donating methoxy groups Enhanced electron density, potentially slower transmetallation
3-Bromo-6-methoxy-2-methyl-5-(pinacol boronate)pyridine 2-CH₃, 6-OCH₃, 3-Br 5 Bromine at 3-position (electron-withdrawing) Boronate at 5-position may alter regioselectivity in coupling

Reactivity in Suzuki-Miyaura Coupling

Suzuki-Miyaura reactions rely on the boronate’s ability to undergo transmetallation. Substituents influence this process:

Compound Reactivity Trend Example Application
Target Compound Moderate reactivity due to 2-OCH₃ (electron-donating) and 6-CH₃ (steric) Likely used in aryl-aryl bond formation for drug intermediates
3-(Pinacol boronate)pyridine (no substituents) High reactivity (minimal steric/electronic hindrance) Common in high-yield couplings for biaryl synthesis
5-(Pinacol boronate)-2-aminopyridine Enhanced reactivity due to amino group’s electron-donating effect Used in synthesizing kinase inhibitors

Data: The target compound’s methoxy group may slightly reduce reactivity compared to amino-substituted analogs but offers tunable lipophilicity for pharmaceutical applications .

Physical Properties and Handling

Property Target Compound 2-Methoxy-6-boronate Pyridine 3-Bromo-5-boronate Pyridine
Molecular Weight 249.11 235.09 327.07
Melting Point Not reported Not reported 103–108°C
Hazard Profile H315-H319-H335 H315-H319-H335 H302-H318 (toxic, corrosive)

Safety Note: All compounds require handling under inert atmospheres due to boronate ester sensitivity to moisture .

Biological Activity

2-Methoxy-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H21BNO5
  • Molecular Weight : 293.15 g/mol

The presence of the dioxaborolane moiety contributes to its unique properties and potential interactions with biological targets.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases involved in signaling pathways critical for cell proliferation and survival.
  • Antioxidant Activity : It has been suggested that the compound exhibits antioxidant properties that can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies indicate a potential role in reducing inflammatory markers in various cell types.

In Vitro Studies

Several studies have assessed the biological activity of this compound through various assays:

Assay Type Target/Cell Line IC50 (µM) Notes
Kinase InhibitionDYRK1A0.25Significant inhibition observed .
Antioxidant ActivityBV2 Microglial CellsN/AReduced NO and IL-6 levels .
CytotoxicityMDA-MB-231 (Breast Cancer)0.126Potent growth inhibition compared to controls .

Case Studies

  • DYRK1A Inhibition : A study demonstrated that derivatives of pyridine compounds showed nanomolar-level inhibitory activity against DYRK1A. The synthesized derivatives exhibited promising results in both enzyme assays and cellular models .
  • Anti-inflammatory Effects : In a model using BV2 microglial cells, treatment with the compound led to a significant decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha. These findings suggest its potential as an anti-inflammatory agent in neurodegenerative diseases .
  • Antioxidant Properties : The compound was evaluated for its antioxidant capabilities using ORAC assays. Results indicated a robust antioxidant effect that could protect cells from oxidative damage .

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester functionality. Key steps include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) are standard for coupling aryl halides with boronate esters .
  • Base and solvent optimization : Common bases (K₂CO₃, NaOAc) in mixed solvents (DME/H₂O or THF/H₂O) enhance reactivity .
  • Characterization :
    • NMR spectroscopy : ¹H, ¹³C, and ¹¹B NMR confirm structure and purity. For example, the ¹¹B NMR signal for the dioxaborolane group appears near 30 ppm.
    • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, addressing challenges like twinning or low-resolution data .

Q. What safety protocols are critical for handling this compound?

Answer:

  • Storage : Keep in a dry, inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis .
  • PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation by working in a fume hood.
  • Decontamination : For spills, neutralize with sand or inert absorbent, then dispose of as hazardous waste .

Advanced Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields with this boronate ester?

Answer: Optimization involves systematic variation of parameters:

ParameterOptionsImpact
CatalystPd(OAc)₂, PdCl₂(dtbpf)Electron-deficient ligands improve reactivity with sterically hindered substrates .
BaseK₃PO₄, Cs₂CO₃Stronger bases accelerate transmetallation but may increase side reactions.
SolventToluene/EtOH, DMF/H₂OPolar aprotic solvents enhance solubility of aryl halides.
  • Monitoring : Use LC-MS or TLC to track reaction progress.
  • Case study : A 2022 study achieved >90% yield using PdCl₂(dppf) with K₃PO₄ in DMF/H₂O at 80°C .

Q. How to address crystallographic challenges like twinning or poor data resolution?

Answer:

  • Data collection : Use synchrotron radiation for high-resolution data.
  • Refinement :
    • Twinning : Apply the TWIN command in SHELXL to model twinned domains .
    • Disorder : Use PART and ISOR restraints to model disordered moieties.
  • Validation : OLEX2 integrates tools like PLATON to check for missed symmetry or hydrogen bonding errors .

Q. How to resolve discrepancies between computational and experimental NMR data?

Answer:

  • DFT calculations : Gaussian or ORCA software predicts ¹H/¹³C shifts. Deviations >0.5 ppm suggest misassignment or conformational flexibility.
  • Dynamic effects : Variable-temperature NMR (VT-NMR) identifies rotameric equilibria affecting peak splitting.
  • 2D NMR : HSQC and HMBC correlations validate connectivity, especially for overlapping signals .

Q. What strategies mitigate side reactions in functionalizing the pyridine ring?

Answer:

  • Protecting groups : Use silyl ethers or Boc groups to block reactive sites during derivatization.
  • Directed ortho-metallation : The methoxy group directs lithiation at C4 for further functionalization.
  • Case study : A 2023 study reported selective C–H borylation at C5 using Ir catalysts, enabling late-stage diversification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.